molecular formula C5HCl3F2N2 B6305889 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine, 98% CAS No. 84371-91-5

5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine, 98%

Cat. No. B6305889
CAS RN: 84371-91-5
M. Wt: 233.43 g/mol
InChI Key: MEGDZROXLDESIT-UHFFFAOYSA-N
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Description

5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine, 98% (5-Cl-4-(DCM)-2,6-DFP) is a chemical compound belonging to the class of pyrimidines, a group of heterocyclic compounds that are widely used in the synthesis of drugs, pesticides, and other organic compounds. 5-Cl-4-(DCM)-2,6-DFP is a highly versatile compound due to its unique chemical structure and properties, which makes it suitable for a variety of applications.

Scientific Research Applications

5-Cl-4-(DCM)-2,6-DFP is widely used in scientific research due to its unique properties and chemical structure. It is used in the synthesis of other organic compounds, such as drugs, pesticides, and dyes, as well as in the synthesis of polymers. It is also used in the synthesis of new materials, such as nanomaterials and biomaterials. In addition, 5-Cl-4-(DCM)-2,6-DFP is used in the development of new catalysts, as well as in the study of new reaction pathways.

Mechanism of Action

5-Cl-4-(DCM)-2,6-DFP has a unique chemical structure that allows it to interact with other molecules in a variety of ways. It can act as a nucleophile, a Lewis acid, or a catalyst in various chemical reactions. In addition, it can act as a ligand in coordination chemistry and can also be used to form inclusion complexes.
Biochemical and Physiological Effects
5-Cl-4-(DCM)-2,6-DFP has been extensively studied for its biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antiviral activity. In addition, it has been shown to have anti-inflammatory, analgesic, and anticonvulsant activity. It has also been shown to have cytotoxic activity, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-Cl-4-(DCM)-2,6-DFP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored and handled safely. In addition, it is relatively inexpensive and can be synthesized easily. However, it can be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use appropriate safety precautions when handling this compound.

Future Directions

There are a number of potential future directions for research involving 5-Cl-4-(DCM)-2,6-DFP. One potential area of research is to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to explore the potential of this compound for use in the synthesis of other organic compounds and polymers. Additionally, research could be conducted to further explore the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, research could also be conducted to explore the potential of 5-Cl-4-(DCM)-2,6-DFP as a catalyst in various chemical reactions.

Synthesis Methods

5-Cl-4-(DCM)-2,6-DFP can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-chloro-4-methylpyrimidine with dichloromethane and 2,6-difluoropyrimidine. This reaction is carried out under basic conditions, such as sodium hydroxide, potassium hydroxide, or sodium carbonate. The reaction is carried out at a temperature of 80-90°C for a period of 1-2 hours. The product is then purified by recrystallization and isolated as a white solid.

properties

IUPAC Name

5-chloro-4-(dichloromethyl)-2,6-difluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3F2N2/c6-1-2(3(7)8)11-5(10)12-4(1)9/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGDZROXLDESIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229317
Record name 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine

CAS RN

84371-91-5
Record name 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84371-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(dichloromethyl)-2,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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